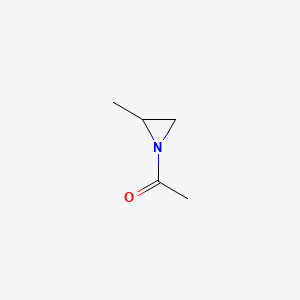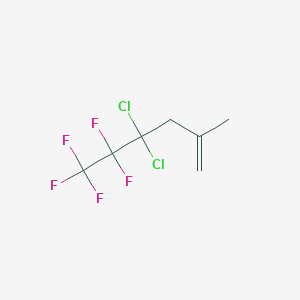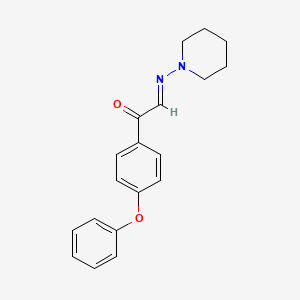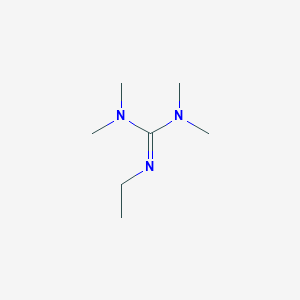
Isophthalamic acid, 5,5'-(1,4-phenylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isophthalamic acid, 5,5’-(1,4-phenylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of multiple iodine atoms, which contribute to its high molecular weight and distinct chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isophthalamic acid, 5,5’-(1,4-phenylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) typically involves multi-step organic reactions. One common method includes the reaction of isophthalic acid derivatives with N-methyl-2,4,6-triiodoaniline in the presence of a coupling agent. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Isophthalamic acid, 5,5’-(1,4-phenylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of iodine atoms with other functional groups.
Scientific Research Applications
Isophthalamic acid, 5,5’-(1,4-phenylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s iodine content makes it useful in imaging techniques, such as X-ray and computed tomography (CT) scans.
Industry: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which isophthalamic acid, 5,5’-(1,4-phenylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) exerts its effects is primarily related to its iodine content. The iodine atoms enhance the compound’s ability to interact with biological tissues, making it effective as a contrast agent in imaging techniques. The molecular targets and pathways involved include the absorption and scattering of X-rays, which provide detailed images of internal structures.
Comparison with Similar Compounds
Similar Compounds
Isophthalamic acid derivatives: Compounds with similar core structures but different substituents.
Triiodobenzoic acid derivatives: Compounds with three iodine atoms attached to a benzoic acid core.
Iodinated contrast agents: Other compounds used in medical imaging that contain iodine atoms.
Uniqueness
Isophthalamic acid, 5,5’-(1,4-phenylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) is unique due to its specific arrangement of iodine atoms and the presence of both isophthalamic acid and N-methyl-2,4,6-triiodoaniline moieties. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
13013-78-0 |
|---|---|
Molecular Formula |
C26H16I6N4O8 |
Molecular Weight |
1273.9 g/mol |
IUPAC Name |
3-[[4-[[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)phenyl]carbamoyl]benzoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C26H16I6N4O8/c1-33-23(39)9-13(27)11(25(41)42)17(31)19(15(9)29)35-21(37)7-3-5-8(6-4-7)22(38)36-20-16(30)10(24(40)34-2)14(28)12(18(20)32)26(43)44/h3-6H,1-2H3,(H,33,39)(H,34,40)(H,35,37)(H,36,38)(H,41,42)(H,43,44) |
InChI Key |
DMBFAHBQOUZNMT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(C(=C3I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)


![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)









